molecular formula C6H14NO5P B8667362 Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- CAS No. 104608-53-9

Glycine, N-(1-methylethyl)-N-(phosphonomethyl)-

Cat. No. B8667362
M. Wt: 211.15 g/mol
InChI Key: OLFRUXKSHGFZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804499

Procedure details

A 100 ml 3-necked flask was equipped with a magnetic stir bar, thermometer, condenser and an addition funnel. To this flask were added 1,4-diisopropyl-2,5-diketopiperazine (1.98 g; 10.0 mmol), water (25 ml), concentrated hydrochloric acid (10 ml), and phosphorous acid (1.72 g; 21 mmol). The resulting mixture was heated rapidly to 105° C. At this point, a solution of 37% formaldehyde in water (1.95 g; 24 mmol) was added slowly drop-wise to the mixture. Upon completion of the addition of formaldehyde, the reaction mixture was heated at 104°-105° C. for 17 hours. Analysis of the reaction mixture by HPLC indicated the presence of 1.49 g (70.7% yield) of N-isopropyl-N-phosphonomethylglycine.
Name
1,4-diisopropyl-2,5-diketopiperazine
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.95 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C[C:8](=O)[N:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][C:5]1=[O:14])(C)C.Cl.[P:16]([OH:19])([OH:18])[OH:17].C=[O:21]>O>[CH:11]([N:7]([CH2:8][P:16]([OH:19])([OH:18])=[O:17])[CH2:6][C:5]([OH:14])=[O:21])([CH3:12])[CH3:13]

Inputs

Step One
Name
1,4-diisopropyl-2,5-diketopiperazine
Quantity
1.98 g
Type
reactant
Smiles
C(C)(C)N1C(CN(C(C1)=O)C(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.72 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
1.95 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml 3-necked flask was equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 104°-105° C. for 17 hours
Duration
17 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(CC(=O)O)CP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.